3,4,4-Trimethylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4,4-Trimethylpentanoic acid or its related compounds involves complex chemical processes. A study by Meshcheryakov and Petrova (1955) demonstrated the formation of 3,4,4-Trimethylpentanoic acid and its isomers through the catalytic hydrogenation and pyrolysis of 3,3,4-trimethyl-2-pentanol (Meshcheryakov & Petrova, 1955).
Molecular Structure Analysis
The molecular structure of 3,4,4-Trimethylpentanoic acid and related compounds can be complex. An example is the study on the X-ray crystal structure of 3-(3′,4′,5′-trimethylphenyl) pentane-2,4-dione by Emsley et al. (1990), which illustrates the intricacies of such molecules (Emsley et al., 1990).
Chemical Reactions and Properties
The chemical reactions and properties of 3,4,4-Trimethylpentanoic acid are varied. Meshcheryakov and Petrova (1955) discussed the isomerization reactions in the synthesis process of this compound (Meshcheryakov & Petrova, 1955). Additionally, the study by Aschmann et al. (2002) provides insights into the reaction mechanisms of similar compounds with OH radicals in the presence of NO (Aschmann et al., 2002).
Physical Properties Analysis
The physical properties of 3,4,4-Trimethylpentanoic acid, such as density and viscosity, have been studied extensively. Pádua et al. (1996) reported on the density and viscosity measurements of 2,2,4-trimethylpentane, providing relevant data for understanding the physical characteristics of similar compounds (Pádua et al., 1996).
Chemical Properties Analysis
Investigating the chemical properties of 3,4,4-Trimethylpentanoic acid reveals its behavior in various chemical environments. For instance, the study by Gracia-Moreno et al. (2015) on the determination of methylpentanoic acids in wine indicates the stability and reactivity of such compounds in different matrices (Gracia-Moreno et al., 2015).
Scientific Research Applications
Catalysis and Chemical Synthesis
- Alkylation Catalyst : 3,4,4-Trimethylpentanoic acid is used as a catalyst in the alkylation of isobutene with 2-butene, producing trimethylpentane, a high-octane number component in gasoline. This process demonstrates the efficiency of certain ionic liquids in catalysis, contributing to enhanced fuel quality (Liu, Hu, Xu, & Su, 2008).
- Catalytic Cracking of Alkanes : In the catalytic cracking of 2,2,4-trimethylpentane, research has shown that zeolite acid properties and framework topology can significantly influence the activity and selectivity of the cracking process. This is vital in refining and petrochemical processes (Van Borm, Aerts, Reyniers, Martens, & Marin, 2010).
Biochemical and Medical Research
- DNA Sensing Materials : Functionalized derivatives of 3,4,4-Trimethylpentanoic acid have been used in synthesizing novel conducting polymers for biosensor applications. These materials demonstrate potential in creating efficient and sensitive DNA sensors (Peng, Soeller, & Travas-sejdic, 2007).
- Radiation Physics and Medical Imaging : The compound has attracted attention in radiation physics and medical imaging due to its interaction with positrons, which is significant for enhancing the accuracy of radiation detection devices used in medical imaging (Chiari et al., 2014).
Environmental Science
- Atmospheric Aerosol Characterization : Research includes the identification and quantification of organic compounds in atmospheric aerosols, indicating that derivatives of 3,4,4-Trimethylpentanoic acid are present in both urban and natural environments, suggesting its role in atmospheric chemistry and pollution studies (Jaoui et al., 2005).
Polymer and Materials Science
- Conducting Polymers and Electrochromic Applications : Research in materials science has explored the synthesis of novel conjugated polymers incorporating 3,4,4-Trimethylpentanoic acid derivatives, showing promising applications in electrochromics and advanced material design (Chen et al., 2010).
Analytical Chemistry
- NMR-Based Metabolic Profiling : In the field of analytical chemistry, derivatives of 3,4,4-Trimethylpentanoic acid have been used as internal standards for NMR-based metabolic profiling, aiding in the accurate measurement of biological samples and enhancing biomarker discovery (Alum et al., 2008).
Safety And Hazards
3,4,4-Trimethylpentanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3,4,4-trimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGHZBIFQNGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996643 | |
Record name | 3,4,4-Trimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trimethylpentanoic acid | |
CAS RN |
75177-71-8 | |
Record name | Pentanoic acid, 3,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4-Trimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.